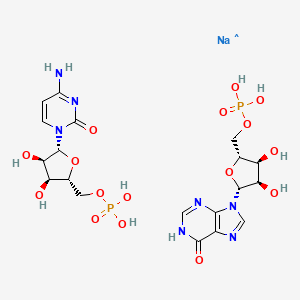
2,6-Difluoro-3-phenylbenzaldehyde
Overview
Description
2,6-Difluoro-3-phenylbenzaldehyde is an aromatic aldehyde with the molecular formula C13H8F2O and a molecular weight of 218.2 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a benzaldehyde core. It is widely used in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
2,6-Difluoro-3-phenylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated aromatic compounds have shown efficacy.
Safety and Hazards
Preparation Methods
The synthesis of 2,6-Difluoro-3-phenylbenzaldehyde typically involves the reaction of 2,6-difluorobenzene with benzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where 2,6-difluorobenzene is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then reacted with benzaldehyde to yield this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,6-Difluoro-3-phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include 2,6-difluoro-3-phenylbenzoic acid, 2,6-difluoro-3-phenylbenzyl alcohol, and various substituted derivatives .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-phenylbenzaldehyde involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,6-Difluoro-3-phenylbenzaldehyde can be compared with other similar compounds, such as:
2,4-Difluorobenzaldehyde: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
3,4-Difluorobenzaldehyde: Another isomer with different positioning of fluorine atoms, affecting its chemical properties and uses.
2,6-Difluorobenzaldehyde: Lacks the phenyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-3-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYLQSXHNZYODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)



![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)

![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)




![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)

